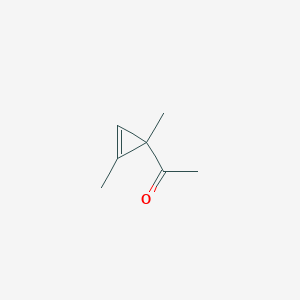
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide is a chemical compound with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol . This compound is known for its unique structure, which includes a benzotriazine ring system with an acetoxy group and an imino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar acetylation reactions are scaled up using batch or continuous flow reactors. These methods would involve precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in compounds with different functional groups replacing the acetoxy group.
Applications De Recherche Scientifique
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and imino groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide: Lacks the acetoxy group, which may result in different chemical and biological properties.
4-Hydroxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide: Contains a hydroxy group instead of an acetoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Acetoxy-3-imino-3,4-dihydro-1,2,4-benzotriazine 1-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H8N4O3 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
(3-imino-1-oxido-1,2,4-benzotriazin-1-ium-4-yl) acetate |
InChI |
InChI=1S/C9H8N4O3/c1-6(14)16-12-7-4-2-3-5-8(7)13(15)11-9(12)10/h2-5,10H,1H3 |
Clé InChI |
LAYRNPDGAGLPDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON1C2=CC=CC=C2[N+](=NC1=N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
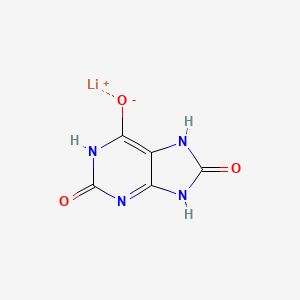



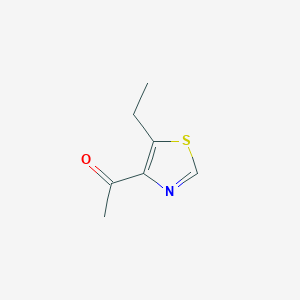

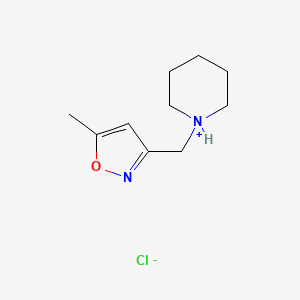

![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
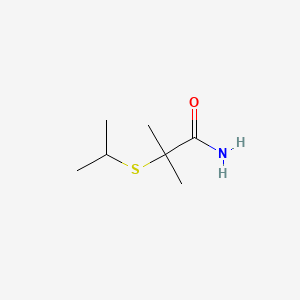

![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
